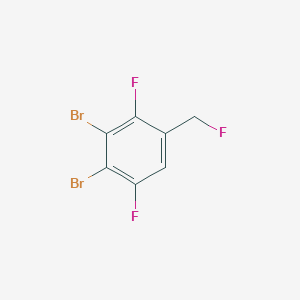
1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H3Br2F3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and fluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 3,6-difluoro-4-(fluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of hydrogenated benzene derivatives.
科学的研究の応用
Chemistry: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong interactions with electron-rich sites on biological molecules, influencing their activity and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1,2-Dibromo-3,6-difluorobenzene: Lacks the fluoromethyl group, which may result in different reactivity and applications.
1,2-Dibromo-4-fluorobenzene:
1,2-Dibromo-3,6-difluoro-4-methylbenzene: The presence of a methyl group instead of a fluoromethyl group can lead to different chemical behavior and applications.
Uniqueness: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the fluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H3Br2F3 |
|---|---|
分子量 |
303.90 g/mol |
IUPAC名 |
2,3-dibromo-1,4-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-5-4(11)1-3(2-10)7(12)6(5)9/h1H,2H2 |
InChIキー |
MFQBITKKQNPHGA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















